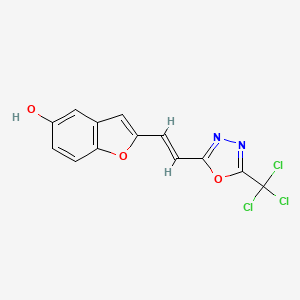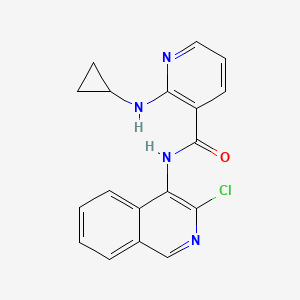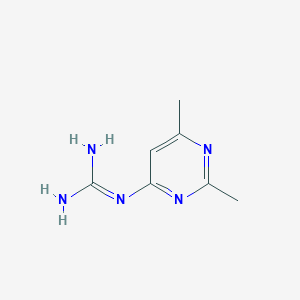
N''-(2,6-Dimethylpyrimidin-4-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylpyrimidin-4-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrimidin-4-ylamine with cyanamide under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)guanidine may involve large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)guanidine has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it useful in various industrial processes, such as the production of dyes and pigments.
Mechanism of Action
1-(2,6-Dimethylpyrimidin-4-yl)guanidine is structurally similar to other pyrimidine derivatives, such as 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine and 1-(2,6-dimethylpyrimidin-4-yl)methanamine. its unique guanidine group imparts distinct chemical and biological properties that set it apart from these compounds. The guanidine group enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and applications.
Comparison with Similar Compounds
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine
1-(2,6-Dimethylpyrimidin-4-yl)methanamine
Properties
CAS No. |
46113-37-5 |
|---|---|
Molecular Formula |
C7H11N5 |
Molecular Weight |
165.20 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c1-4-3-6(12-7(8)9)11-5(2)10-4/h3H,1-2H3,(H4,8,9,10,11,12) |
InChI Key |
YBVGISDCPOANBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


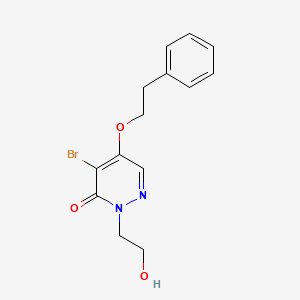
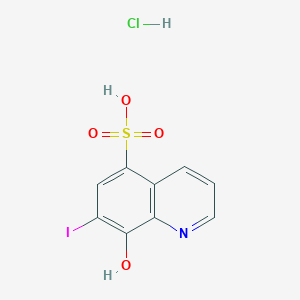
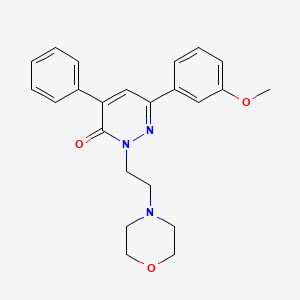
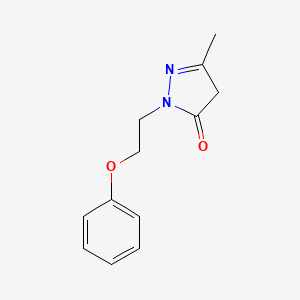
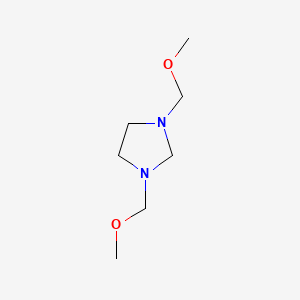
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)

![Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate](/img/structure/B15213305.png)
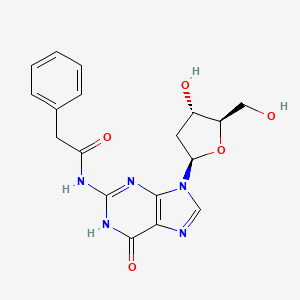
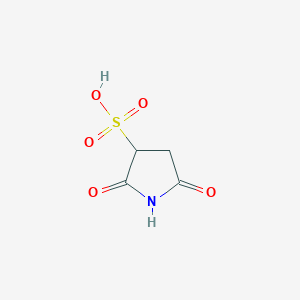

![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
